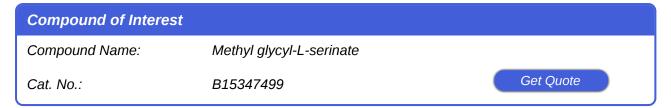


In-Depth Technical Guide: Methyl Glycyl-L-Serinate (CAS Number: 66328-96-9)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycyl-L-serinate is a dipeptide derivative with the chemical formula C6H12N2O4. As a compound linking the amino acids glycine and L-serine with a methyl ester protecting group, it serves as a valuable building block in peptide synthesis and holds potential for applications in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data.

Chemical and Physical Properties

While extensive experimental data for **Methyl glycyl-L-serinate** is not readily available in public literature, the properties of its constituent amino acids and related compounds provide a basis for its expected characteristics.



Property	Value	Source
CAS Number	66328-96-9	[1]
Molecular Formula	C6H12N2O4	[1]
Molecular Weight	176.17 g/mol	[1]
IUPAC Name	methyl (2S)-2-(2- aminoacetamido)-3- hydroxypropanoate	[2]
Synonyms	L-Serine, N-glycyl-, methyl ester; N-Glycyl-L-serine methyl ester	[3]
Canonical SMILES	C(INVALID-LINK NC(=0)CN)O	[2]
Physical State	Expected to be a solid at room temperature	Inferred
Solubility	Expected to be soluble in water and polar organic solvents	Inferred

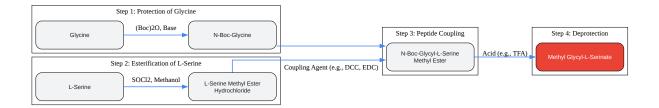
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl glycyl-L-serinate** is not explicitly documented in readily available scientific literature. However, its synthesis can be approached using standard peptide coupling methodologies. The following outlines a generalized experimental workflow for its preparation.

Generalized Synthetic Workflow

The synthesis of **Methyl glycyl-L-serinate** involves the formation of a peptide bond between N-protected glycine and L-serine methyl ester, followed by the removal of the protecting group.





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Caption: Generalized workflow for the synthesis of **Methyl glycyl-L-serinate**.

Detailed Methodologies

Step 1: N-Protection of Glycine (e.g., with Boc group)

- Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).
- Add a base (e.g., sodium hydroxide) to the solution.
- Slowly add di-tert-butyl dicarbonate ((Boc)2O) while maintaining a cool temperature (e.g., using an ice bath).
- Stir the reaction mixture for several hours at room temperature.
- After the reaction is complete (monitored by TLC), perform an acidic workup to isolate the N-Boc-glycine.

Step 2: Esterification of L-Serine

A common method for the preparation of amino acid methyl esters is the Fischer-Speier esterification using thionyl chloride in methanol.[4]



- Suspend L-serine in anhydrous methanol at a reduced temperature (e.g., 0-10°C).[4]
- Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature.[4]
- After the addition is complete, allow the reaction to warm to room temperature or slightly above (e.g., 35-40°C) and stir for an extended period (e.g., 24-48 hours).[4]
- The product, L-serine methyl ester hydrochloride, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.[4]

Step 3: Peptide Coupling

- Dissolve N-Boc-glycine and L-serine methyl ester hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
- Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
- A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of the amino ester.
- The reaction is stirred at room temperature until completion, as monitored by TLC.
- The crude product is purified, often by column chromatography, to yield N-Boc-glycyl-Lserine methyl ester.

Step 4: Deprotection

- Dissolve the protected dipeptide ester in a suitable solvent, such as dichloromethane.
- Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.
- Stir the reaction at room temperature for a specified time.
- The solvent and excess acid are removed under reduced pressure.



• The final product, **Methyl glycyl-L-serinate**, can be isolated and purified, often as a salt (e.g., trifluoroacetate salt), which can be further purified by recrystallization or chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl glycyl-L-serinate** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

4.1 ¹H NMR Spectroscopy (Predicted Chemical Shifts)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Glycine α-CH2	~3.8 - 4.0	S	
Serine α-CH	~4.5 - 4.7	t	Coupled to β-CH2 and NH
Serine β-CH ₂	~3.9 - 4.1	d	Coupled to α-CH
Methyl Ester CH₃	~3.7	S	
Amide NH	~8.0 - 8.5	d	Coupled to Serine α -CH
Amino NH2	Variable	br s	Exchangeable with D ₂ O
Hydroxyl OH	Variable	br s	Exchangeable with D ₂ O

4.2 ¹³C NMR Spectroscopy (Predicted Chemical Shifts)



Carbon	Predicted Chemical Shift (δ, ppm)	
Glycine α-C	~42 - 44	
Glycine C=O (Amide)	~170 - 172	
Serine α-C	~55 - 57	
Serine β-C	~61 - 63	
Serine C=O (Ester)	~172 - 174	
Methyl Ester C	~52 - 54	

4.3 Infrared (IR) Spectroscopy (Predicted Absorption Bands)

Functional Group	Wavenumber (cm⁻¹)	Description
N-H Stretch (Amine & Amide)	3300 - 3500	Broad
O-H Stretch (Alcohol)	3200 - 3600	Broad
C-H Stretch (Aliphatic)	2850 - 3000	
C=O Stretch (Ester)	~1740	Strong
C=O Stretch (Amide I)	~1650	Strong
N-H Bend (Amide II)	~1550	

4.4 Mass Spectrometry (Predicted Fragmentation)

The electron ionization (EI) mass spectrum of **Methyl glycyl-L-serinate** would be expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve the cleavage of the peptide bond, loss of the methoxy group from the ester, and cleavage adjacent to the hydroxyl group.

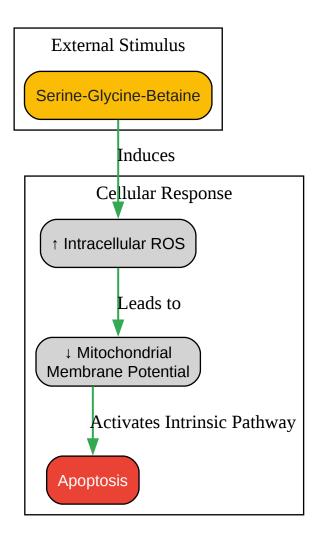
Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of **Methyl glycyl-L-serinate** is limited. However, the biological roles of its constituent amino acids



and related dipeptides offer insights into its potential functions.

A related novel dipeptide, serine-glycine-betaine, isolated from the endophytic fungus Macrophomina phaseolina, has demonstrated potent activity against human pancreatic (MIA PaCa-2) and colon (HCT-116) cancer cell lines.[5] This compound was shown to induce apoptosis in MIA PaCa-2 cells through the generation of intracellular reactive oxygen species and the subsequent loss of mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway.[5]



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